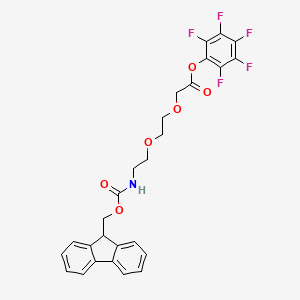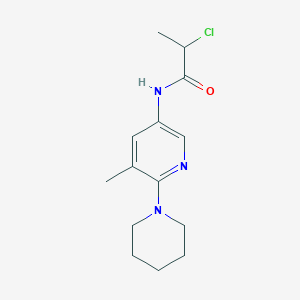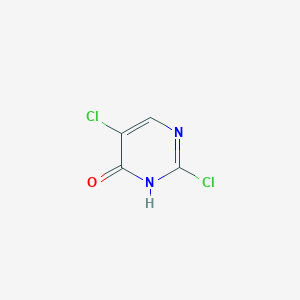
Fmoc-O2Oc-OPfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-O2Oc-OPfp is a compound used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound consists of a 9-fluorenylmethoxycarbonyl (Fmoc) group, an octanoyl (O2Oc) group, and a pentafluorophenyl (OPfp) ester. The Fmoc group is widely used for protecting amines in organic synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O2Oc-OPfp typically involves the following steps:
Formation of Fmoc-O2Oc: The 9-fluorenylmethoxycarbonyl chloride reacts with octanoic acid in the presence of a base such as triethylamine to form Fmoc-O2Oc.
Formation of this compound: The Fmoc-O2Oc is then reacted with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-O2Oc-OPfp undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a basic secondary amine nucleophile such as piperidine.
Coupling Reactions: The pentafluorophenyl ester reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine, diethylamine, or morpholine in a mildly basic environment.
Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol for ester formation.
Major Products:
Deprotection: Removal of the Fmoc group yields a free amine.
Coupling: Formation of amide bonds in peptides.
Aplicaciones Científicas De Investigación
Fmoc-O2Oc-OPfp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a protecting group for amines in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-derivatized peptides are used to create hydrogels for tissue engineering and drug delivery applications.
Mecanismo De Acción
The mechanism of action of Fmoc-O2Oc-OPfp involves the protection and deprotection of amines during peptide synthesis:
Protection: The Fmoc group protects the amine group of amino acids, preventing unwanted reactions during peptide chain elongation.
Deprotection: The Fmoc group is removed under basic conditions, exposing the amine group for further reactions.
Coupling: The pentafluorophenyl ester facilitates the formation of amide bonds by reacting with amines.
Comparación Con Compuestos Similares
Boc-O2Oc-OPfp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-O2Oc-OPfp: Uses carbobenzoxy (Cbz) as the protecting group.
Comparison:
Fmoc vs. Boc: Fmoc is base-labile, while Boc is acid-labile.
Fmoc vs. Cbz: Fmoc offers easier removal under basic conditions compared to Cbz, which requires hydrogenolysis.
Fmoc-O2Oc-OPfp stands out due to its compatibility with a wide range of reaction conditions and its efficiency in peptide synthesis .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)


![2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2404832.png)
![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)





![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

